Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)-
CAS No.: 825630-37-3
Cat. No.: VC17314095
Molecular Formula: C12H12N4S
Molecular Weight: 244.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 825630-37-3 |
|---|---|
| Molecular Formula | C12H12N4S |
| Molecular Weight | 244.32 g/mol |
| IUPAC Name | N-ethyl-3-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine |
| Standard InChI | InChI=1S/C12H12N4S/c1-2-13-11-12-15-7-10(9-3-6-17-8-9)16(12)5-4-14-11/h3-8H,2H2,1H3,(H,13,14) |
| Standard InChI Key | OLFRPUZSIJVPDN-UHFFFAOYSA-N |
| Canonical SMILES | CCNC1=NC=CN2C1=NC=C2C3=CSC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)- possesses the molecular formula C₁₂H₁₂N₄S and a molecular weight of 244.32 g/mol . Its IUPAC name, N-ethyl-3-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine, reflects the integration of a thiophene moiety into the imidazopyrazine scaffold. The compound’s canonical SMILES string, CCNC1=NC=CN2C1=NC=C2C3=CSC=C3, encodes its bicyclic structure and substituent positions.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂N₄S | |
| Molecular Weight | 244.32 g/mol | |
| CAS Registry Number | 825630-37-3 | |
| XLogP3 (Partition Coefficient) | 2.5 (estimated) |
The thiophene group enhances the compound’s aromaticity and electronic properties, which are critical for interactions with biological targets such as kinases .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)- typically involves multi-step reactions, including:
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Core Formation: Condensation of 2-aminopyrazine with α-haloketones or aldehydes to construct the imidazo[1,2-a]pyrazine backbone.
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Substituent Introduction:
Microwave-assisted synthesis and transition metal catalysis have been explored to improve reaction yields and reduce byproducts .
Structural Analogues
Modifications to the parent structure, such as replacing the thienyl group with indole or pyridine moieties, have been investigated to optimize pharmacokinetic properties. For example, 3-(1H-indol-4-yl)imidazo[1,2-a]pyrazin-8-amine (CAS: 825630-52-2) demonstrates enhanced solubility but reduced kinase selectivity compared to the thienyl variant.
Biological Activities and Mechanisms
Kinase Inhibition
Imidazo[1,2-a]pyrazin-8-amine derivatives exhibit potent inhibition of Brk/PTK6, a tyrosine kinase overexpressed in breast and prostate cancers. In vitro studies report IC₅₀ values in the low-nanomolar range (e.g., 3.2 nM for lead compounds) . The thienyl group’s sulfur atom forms a critical hydrogen bond with the kinase’s hinge region, while the ethylamine side chain enhances metabolic stability .
Table 2: Selectivity Profile Against Kinases
Pharmacological Applications
Oncology Therapeutics
The compound’s Brk/PTK6 inhibition profile positions it as a candidate for targeted cancer therapies. In xenograft models, analogues reduced tumor volume by 60–70% at 10 mg/kg doses without significant toxicity . Co-administration with standard chemotherapeutics (e.g., paclitaxel) synergistically enhanced efficacy .
Drug-Drug Interactions
Cytochrome P450 (CYP3A4) metabolism accounts for ~40% of the compound’s clearance, necessitating caution when combined with CYP inhibitors like ketoconazole . Plasma protein binding exceeds 90%, limiting free drug availability .
Comparative Analysis with Related Compounds
Imidazo[1,2-a]pyrazine vs. Imidazo[1,2-a]pyridine
While imidazo[1,2-a]pyridine derivatives (e.g., from patent WO2011057145A2) exhibit broader antimicrobial activity, their kinase selectivity is inferior to imidazo[1,2-a]pyrazines . The pyrazine core’s nitrogen atoms enhance π-stacking interactions with kinase ATP-binding pockets .
Table 3: Structural and Functional Comparison
| Compound Class | Kinase IC₅₀ (nM) | Antitubercular MIC (µg/mL) |
|---|---|---|
| Imidazo[1,2-a]pyrazine | 3.2 | N/A |
| Imidazo[1,2-a]pyridine | 450 | 0.5–2 |
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